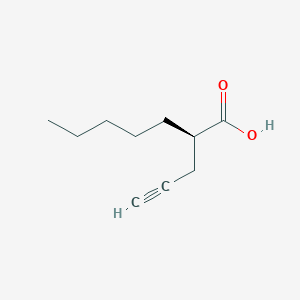

(R)-2-(Prop-2-yn-1-yl)heptanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-2-(Prop-2-yn-1-yl)heptanoic acid is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1.1. EP4 Receptor Agonism

One of the primary applications of (R)-2-(Prop-2-yn-1-yl)heptanoic acid lies in its ability to act as an agonist for the EP4 receptor. This receptor is implicated in various physiological processes, including inflammation and pain modulation. Compounds that selectively activate the EP4 receptor have been shown to lower intraocular pressure, making them potential candidates for treating glaucoma .

1.2. Treatment of Osteoporosis

Research indicates that EP4 receptor agonists can promote bone remodeling and may be beneficial in treating osteoporosis. The activation of this receptor can stimulate osteoblast activity, enhancing bone formation and reducing the risk of fractures . This application highlights the importance of this compound in developing therapies for bone-related disorders.

2.1. Multitarget Drug Design

The compound has also been explored within the context of multitarget drug design. Recent studies have focused on developing hybrid compounds that combine this compound with other pharmacophores to create agents that can inhibit multiple targets involved in diseases like cancer . Such multitarget compounds are advantageous as they can address the complexity of disease mechanisms more effectively than single-target drugs.

2.2. Protein Degradation Technologies

In addition to its role as a drug candidate, this compound is being investigated as a building block in targeted protein degradation technologies, such as PROTACs (proteolysis-targeting chimeras). These technologies leverage the compound's properties to facilitate the selective degradation of target proteins involved in disease pathways . This innovative approach opens new avenues for therapeutic intervention by modulating protein levels within cells.

3.1. Case Study: Glaucoma Treatment

In a study examining the effects of EP4 receptor agonists on intraocular pressure, compounds similar to this compound demonstrated significant reductions in pressure levels in animal models . This evidence supports further clinical investigations into its efficacy and safety for glaucoma patients.

3.2. Case Study: Osteoporosis Management

Another research initiative focused on the impact of EP4 receptor activation on bone density in postmenopausal women showed promising results with compounds derived from this compound . The findings suggest that these compounds could serve as effective treatments for preventing bone loss associated with aging.

Data Table: Summary of Applications

Propiedades

Número CAS |

675831-45-5 |

|---|---|

Fórmula molecular |

C10H16O2 |

Peso molecular |

168.23 g/mol |

Nombre IUPAC |

(2R)-2-prop-2-ynylheptanoic acid |

InChI |

InChI=1S/C10H16O2/c1-3-5-6-8-9(7-4-2)10(11)12/h2,9H,3,5-8H2,1H3,(H,11,12)/t9-/m0/s1 |

Clave InChI |

ZZDSHRABQMWUNE-VIFPVBQESA-N |

SMILES |

CCCCCC(CC#C)C(=O)O |

SMILES isomérico |

CCCCC[C@H](CC#C)C(=O)O |

SMILES canónico |

CCCCCC(CC#C)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.